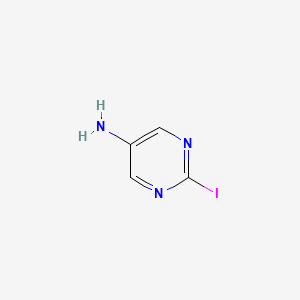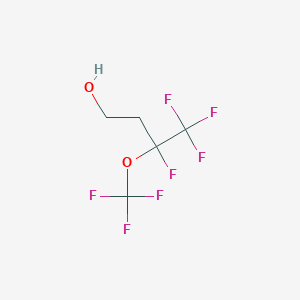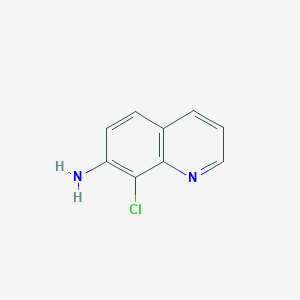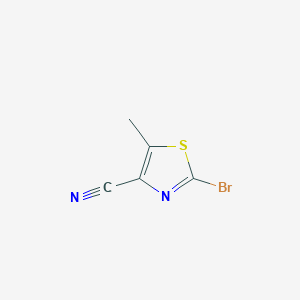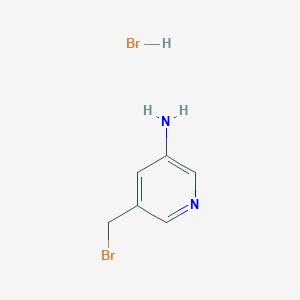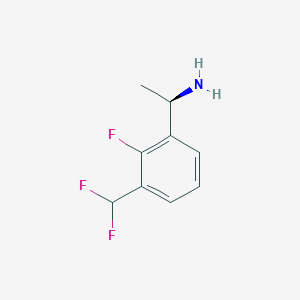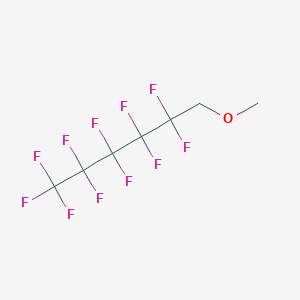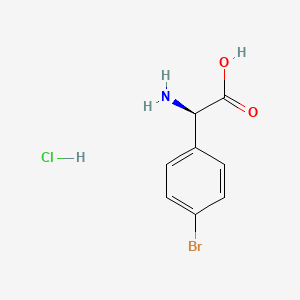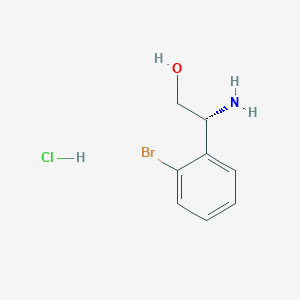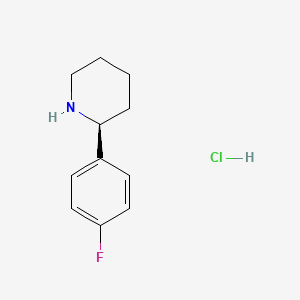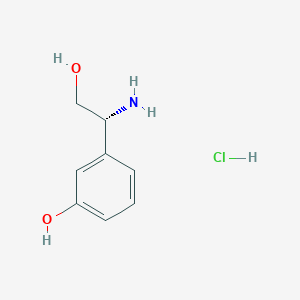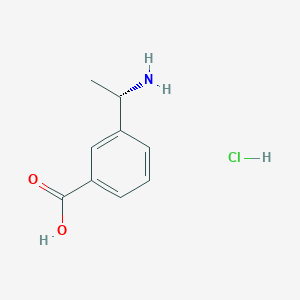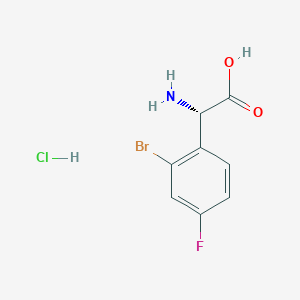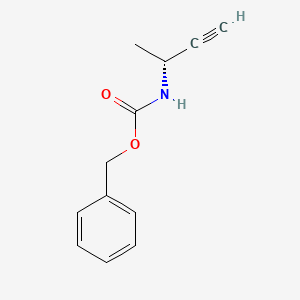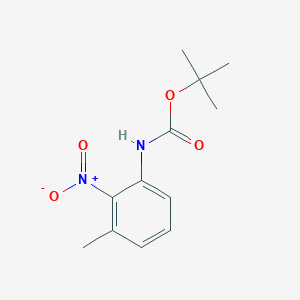
tert-Butyl (3-methyl-2-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-methyl-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methyl-2-nitrophenyl)carbamate typically involves the reaction of 3-methyl-2-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. This isocyanate is then trapped by an alcohol or amine to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .
化学反应分析
Types of Reactions: tert-Butyl (3-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
科学研究应用
Chemistry: tert-Butyl (3-methyl-2-nitrophenyl)carbamate is used as a protecting group for amines in organic synthesis. It is also employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving carbamate derivatives .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals .
作用机制
The mechanism of action of tert-Butyl (3-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: tert-Butyl (3-methyl-2-nitrophenyl)carbamate is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other carbamates, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
tert-butyl N-(3-methyl-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-6-5-7-9(10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXSNQRACCDORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
